1H-Tetrazol-5-amine, 1-(2-pyridinyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

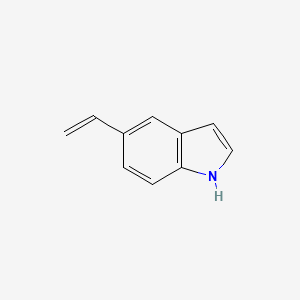

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is a chemical compound with the molecular formula C6H6N6. It is also known by other names such as 5-Amino-1,2,3,4-tetrazole, 5-Amino-1H-tetrazole, 5-Aminotetrazole, Tetrazole, 5-amino-, 1H-Tetrazol-5-ylamine, 5-Tetrazolamine, 5-Amino-2H-tetrazole, 2H-Tetrazol-5-amine, Aminotetrazole, NSC 3004, and tetrazol-5-ylamine .

Synthesis Analysis

The synthesis of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- or related compounds has been reported in several studies. For instance, a series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . Another study reported the conversion of nitriles into 5-substituted 1H-tetrazoles using sodium azide and zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- can be represented by the InChI code: 1S/C6H6N6/c7-6-9-10-11-12(6)5-3-1-2-4-8-5/h1-4H, (H2,7,9,11) . The molecular weight of this compound is 162.15 g/mol.Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

Tetrazoles, including variants like "1H-Tetrazol-5-amine, 1-(2-pyridinyl)-", are pivotal in the realm of synthetic and medicinal chemistry due to their resemblance to carboxylic acid and amide functionalities. They serve as isosteres for these groups, offering metabolic stability and unique physicochemical properties that are advantageous in drug design. The synthesis of tetrazoles has been explored through various methodologies, including the development of more efficient, atom-economic, and environmentally friendly processes. For instance, Reed et al. (2021) developed a simple approach for synthesizing a diverse array of 2,5-disubstituted tetrazoles, highlighting the importance of tetrazoles in medicinal chemistry and their versatile synthetic routes (Reed & Jeanneret, 2021).

Applications in Material Science

Beyond medicinal chemistry, tetrazoles find applications in material science, including the design of energetic materials and ligands for metal-organic frameworks (MOFs). The tetrazole-based compounds are evaluated for their potential as high-nitrogen-content propellants and explosives, showcasing their wide-ranging utility across different fields. For example, studies on the photodegradation of bis(1H-tetrazol-5-yl)amine (H2BTA) provide insights into the environmental behavior of tetrazole-based energetic compounds, indicating their partial degradation under solar simulating conditions and complete degradation under UV light, thus affecting their application in defense industries (Halasz, Hawari, & Perreault, 2020).

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Tetrazole derivatives also play a crucial role in coordination chemistry and the construction of MOFs. Their ability to act as ligands for metal ions leads to the formation of complexes with diverse structures and properties. For instance, the solvothermal synthesis of octamolybdate-based compounds with tetrazole- and pyridyl-containing asymmetric amide ligands resulted in compounds with unique supramolecular structures and potential applications in photocatalysis and luminescence (Xing Rong et al., 2016).

Propriétés

IUPAC Name |

1-pyridin-2-yltetrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-6-9-10-11-12(6)5-3-1-2-4-8-5/h1-4H,(H2,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADGFMYUPVUGEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=NN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505253 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- | |

CAS RN |

76105-83-4 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)